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methylphenyl)piperazine

Cat. No.: B13604832

Get Quote

Executive Summary & Compound Profile
1-(2-Chloro-5-methylphenyl)piperazine (CAS: 321602-26-0) is a specific isomer of the

chloromethylphenylpiperazine family.[1] While less characterized in public literature than its

regioisomers like 1-(3-chlorophenyl)piperazine (mCPP) or 1-(5-chloro-2-

methylphenyl)piperazine, its structural features suggest a distinct pharmacological profile.

This guide evaluates its efficacy by contrasting it with three key benchmarks:

mCPP: The "gold standard" non-selective 5-HT receptor agonist.

1-(5-Chloro-2-methylphenyl)piperazine: A regioisomer often used as a scaffold for TRPC

channel modulators.

Quipazine / TFMPP: Classic serotonin receptor ligands.
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The efficacy of phenylpiperazines is dictated by the substitution pattern on the phenyl ring.

Ortho-Substitution (2-position): The 2-Chloro group in the target compound introduces steric

hindrance near the piperazine nitrogen. In SAR studies, ortho-substitution often reduces

affinity for 5-HT2C receptors compared to meta-substitution (as seen in mCPP) but may

enhance selectivity for 5-HT2A or Dopamine D4 receptors.

Meta-Substitution (5-position): The 5-Methyl group adds lipophilicity (

) and electron-donating character, potentially increasing blood-brain barrier (BBB)
permeability and altering metabolic stability compared to the unsubstituted parent.

Comparative Efficacy Analysis
The following table synthesizes known data for benchmarks and predicted parameters for the

target compound based on SAR principles.

Feature
1-(2-Chloro-5-

methylphenyl)pipera

zine

mCPP (1-(3-

chlorophenyl)piperaz

ine)

1-(5-Chloro-2-

methylphenyl)pipera

zine

CAS Number 321602-26-0 21500-98-1 76835-20-6

Primary Target
Predicted: 5-HT2A /

D4 (Mixed)

5-HT2C (Agonist) / 5-

HT1B

Scaffold for

TRPC3/6/7 Activators

Receptor Affinity
Moderate (Steric

hindrance at ortho)

High (Ki ~ 3-10 nM at

5-HT2C)

Variable (dependent

on derivatization)

Functional Effect
Partial Agonist /

Antagonist (Likely)

Agonist

(Anxiogenic/Hypopha

gic)

Precursor to TRPC

modulators (e.g.,

PPZ1)

Metabolic Fate
Hydroxylation at C4;

N-oxidation

Hydroxylation; N-

dealkylation

Similar; Methyl

oxidation likely

Key Application

Specific Ligand

Screening / SAR

probing

Serotonergic Probe /

Drug Metabolite

Ion Channel

Pharmacology
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Mechanistic Insight: The "Ortho-Effect"
In mCPP, the 3-chloro substituent sits in a "sweet spot" that maximizes interaction with the

hydrophobic pocket of the 5-HT2C receptor. In 1-(2-Chloro-5-methylphenyl)piperazine, the 2-

chloro group forces the phenyl ring to twist out of coplanarity with the piperazine ring. This

conformational constraint typically:

Decreases 5-HT2C intrinsic activity (shifting from full agonist to partial agonist or antagonist).

Increases selectivity for adrenergic (

) or dopaminergic subtypes in some scaffolds.

Visualization: Structure-Activity Pathway
The following diagram illustrates the divergent pharmacological pathways determined by the

substitution pattern.
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Caption: Divergent pharmacological outcomes driven by steric effects of ortho- vs. meta-

substitution on the phenylpiperazine scaffold.

Experimental Protocols for Validation
Since direct efficacy data is limited, the following self-validating protocols are designed to

empirically determine the compound's profile.
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Protocol A: Competitive Radioligand Binding Assay (5-
HT2C)
Objective: Determine the affinity (

) of 1-(2-Chloro-5-methylphenyl)piperazine relative to mCPP.

Membrane Preparation:

Transfect HEK293 cells with human 5-HT2C cDNA.

Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

Centrifuge at 40,000

g for 15 min; resuspend pellet.

Assay Setup:

Ligand:

-Mesulergine (1 nM).

Competitor: 1-(2-Chloro-5-methylphenyl)piperazine (10 concentration points:

M to

M).

Non-specific Binding: Define using 10

M Mianserin.

Incubation:

Incubate for 60 min at 37°C.

Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine

(reduces non-specific binding of piperazines).
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Analysis:

Measure radioactivity via liquid scintillation counting.

Calculate

and convert to

using the Cheng-Prusoff equation:

Validation Criterion: The

for the mCPP control must fall within 3–10 nM.

Protocol B: Functional Calcium Flux Assay (Gq-
Coupling)
Objective: Distinguish between agonist (mCPP-like) and antagonist activity.

Cell Loading:

Load CHO-K1 cells expressing 5-HT2C with Fluo-4 AM (calcium indicator) for 45 min at

37°C.

Baseline Measurement:

Record baseline fluorescence (Ex/Em: 494/516 nm) for 10 seconds.

Compound Injection:

Inject 1-(2-Chloro-5-methylphenyl)piperazine at

concentration (determined from binding).

Readout:

Agonist Response: Immediate spike in fluorescence >30% over baseline.
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Antagonist Response: Pre-incubate with compound, then challenge with 5-HT. Calculate

inhibition of 5-HT response.[2][3][4]

Control: Use Ionomycin (positive control) to verify cell viability.

Synthesis & Reagent Integrity
To ensure experimental validity, the compound must be verified for purity, as isomers (e.g., 5-

chloro-2-methyl) have vastly different activities.

Synthesis Route: Buchwald-Hartwig amination of 1-bromo-2-chloro-5-methylbenzene with

piperazine.

Purification: Flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

QC Check:

1H NMR (DMSO-d6): Look for the specific splitting pattern of the 1,2,5-substituted phenyl

ring (singlet for methyl, specific doublets for aromatic protons).

HPLC: Purity >98% required to rule out contamination with regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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